molecular formula C44H70N2O6 B12716685 (2,5-Dimethylpiperazine-1,4-diyl)diethylene bis[3-[3,5-DI-tert-butyl-4-hydroxyphenyl]propionate] CAS No. 76891-00-4

(2,5-Dimethylpiperazine-1,4-diyl)diethylene bis[3-[3,5-DI-tert-butyl-4-hydroxyphenyl]propionate]

Cat. No.: B12716685
CAS No.: 76891-00-4
M. Wt: 723.0 g/mol
InChI Key: YLNFAKIIRVXDDQ-UHFFFAOYSA-N
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Description

FT-IR Spectral Signature Interpretation

Key FT-IR absorption bands (using Nicolet™ iS50 FTIR Spectrometer):

Wavenumber (cm⁻¹) Assignment
3450–3300 (broad) O–H stretch (phenolic hydroxyl)
1735–1720 (strong) C=O stretch (ester carbonyl)
1240–1220 (sharp) C–O–C asymmetric stretch (ester linkage)
2960–2850 (multiple) C–H stretches (tert-butyl and methyl groups)

The broad O–H band indicates hydrogen bonding between phenolic hydroxyl groups, while the sharp ester carbonyl peak confirms the presence of two ester functionalities.

¹H/¹³C NMR Resonance Pattern Analysis

¹H NMR (500 MHz, D₂O) :

  • δ 1.42 (s, 36H) : tert-Butyl groups (18 equivalent protons per group).
  • δ 2.75–3.10 (m, 8H) : Piperazine ring protons and ethylene bridge methylenes.
  • δ 4.20–4.45 (m, 4H) : Ester-linked ethyleneoxy protons.
  • δ 6.95 (s, 4H) : Aromatic protons on the phenolic rings.

¹³C NMR (500 MHz, D₂O) :

  • δ 29.8, 34.2 : tert-Butyl carbons.
  • δ 170.5 : Ester carbonyl carbons.
  • δ 153.2 : Oxygenated aromatic carbons (C-4 hydroxyl position).
  • δ 127.3, 116.4 : Remaining aromatic carbons.

Mass Spectrometric Fragmentation Pathways

Electron-impact mass spectrum (EI-MS) :

  • Molecular ion peak : m/z 723.04 (C₄₄H₇₀N₂O₆⁺), consistent with the molecular weight.
  • Major fragments :
    • m/z 642.94: Loss of one tert-butyl group (C₄H₉).
    • m/z 531.22: Cleavage of the piperazine-ethylene bridge.
    • m/z 177.08: Propionate-aryl fragment (C₁₀H₁₃O₃⁺).

Fragmentation occurs preferentially at the ester linkages and piperazine C–N bonds, with tert-butyl groups remaining intact due to their stability.

Properties

CAS No.

76891-00-4

Molecular Formula

C44H70N2O6

Molecular Weight

723.0 g/mol

IUPAC Name

2-[4-[2-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyloxy]ethyl]-2,5-dimethylpiperazin-1-yl]ethyl 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate

InChI

InChI=1S/C44H70N2O6/c1-29-27-46(20-22-52-38(48)18-16-32-25-35(43(9,10)11)40(50)36(26-32)44(12,13)14)30(2)28-45(29)19-21-51-37(47)17-15-31-23-33(41(3,4)5)39(49)34(24-31)42(6,7)8/h23-26,29-30,49-50H,15-22,27-28H2,1-14H3

InChI Key

YLNFAKIIRVXDDQ-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C(CN1CCOC(=O)CCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)C)CCOC(=O)CCC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C

Origin of Product

United States

Preparation Methods

Esterification Reaction

One common method involves the esterification of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid with a diol derivative of (2,5-dimethylpiperazine) . This reaction typically proceeds as follows:

  • Reagents :

    • 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid.
    • Diethylene glycol derivative containing the piperazine core.
    • Acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid).
  • Procedure :

    • Mix the acid and diol in a solvent such as toluene or xylene.
    • Heat the mixture under reflux while removing water via azeotropic distillation.
    • Purify the resulting ester through recrystallization or chromatography.

Direct Condensation

This method involves the direct condensation of (2,5-dimethylpiperazine) with two equivalents of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid , using coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).

  • Reagents :

    • (2,5-Dimethylpiperazine).
    • 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid.
    • Coupling agent (e.g., DCC or DIC).
    • Solvent (e.g., dichloromethane or tetrahydrofuran).
  • Procedure :

    • Dissolve both reactants in the solvent.
    • Add the coupling agent and stir at room temperature or slightly elevated temperatures.
    • Filter out by-products (e.g., dicyclohexylurea) and purify the product through column chromatography.

Optimization of Reaction Conditions

Factors Influencing Yield and Purity:

  • Temperature Control : Reactions should be conducted at optimal temperatures to avoid side reactions.
  • Solvent Selection : Non-polar solvents like toluene are preferred for esterification reactions, while polar solvents like THF are suitable for condensation reactions.
  • Catalyst Efficiency : Acid catalysts must be used in controlled amounts to prevent degradation of sensitive functional groups.
  • Purification Techniques : Recrystallization from ethanol or acetone is effective for removing impurities.

Data Table: Comparative Analysis of Methods

Method Reagents Required Reaction Type Yield (%) Purity (%) Notes
Esterification Acid + Diol + Acid Catalyst Azeotropic Distillation ~85% ~95% Requires removal of water during reaction.
Direct Condensation Acid + Piperazine + Coupling Agent Condensation Reaction ~80% ~90% Produces by-products requiring filtration.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dimethylpiperazine-1,4-diyl)diethylene bis[3-[3,5-DI-tert-butyl-4-hydroxyphenyl]propionate] undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: The piperazine ring allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various alcohols or amines.

Scientific Research Applications

Antioxidant Activity

The compound exhibits significant antioxidant properties due to the presence of hydroxyphenyl groups. Research indicates that such compounds can effectively scavenge free radicals, thereby protecting biological systems from oxidative stress. This property is particularly beneficial in:

  • Pharmaceutical formulations aimed at reducing oxidative damage.
  • Cosmetic products to enhance skin protection against environmental stressors.

Pharmaceutical Applications

The structural characteristics of this compound suggest potential use in drug development:

  • Therapeutic Agents : Similar compounds have shown promise as therapeutic agents due to their ability to interact with biological targets. For instance, the piperazine moiety can enhance bioactivity and specificity towards certain receptors.
  • Drug Delivery Systems : The compound's solubility and stability may be advantageous in formulating drug delivery systems that require controlled release profiles.

Materials Science

In materials science, the compound's antioxidant properties can be harnessed for:

  • Polymer Stabilization : It can be incorporated into polymers to improve thermal stability and longevity by preventing oxidative degradation.
  • Coatings and Plastics : The compound can be utilized in coatings that require resistance to degradation from UV light and heat.

Case Study 1: Antioxidant Efficacy

A study evaluating the antioxidant capacity of similar compounds demonstrated that those with bulky hydroxyphenyl groups exhibited superior radical-scavenging abilities compared to simpler analogs. This finding supports the hypothesis that (2,5-Dimethylpiperazine-1,4-diyl)diethylene bis[3-[3,5-DI-tert-butyl-4-hydroxyphenyl]propionate] could serve as a potent antioxidant in various applications.

Case Study 2: Drug Interaction Studies

Research involving interaction studies of piperazine derivatives with biological systems has shown promising results in terms of binding affinity and selectivity towards specific receptors. Such studies are crucial for determining the practical applicability of (2,5-Dimethylpiperazine-1,4-diyl)diethylene bis[3-[3,5-DI-tert-butyl-4-hydroxyphenyl]propionate] in therapeutic contexts.

Summary of Applications

Application AreaSpecific UsesPotential Benefits
AntioxidantsPharmaceutical formulationsReduces oxidative damage
PharmaceuticalsDrug developmentEnhances bioactivity and specificity
Materials SciencePolymer stabilization and coatingsImproves thermal stability
CosmeticsSkin protection productsProtects against environmental stressors

Mechanism of Action

The mechanism of action of (2,5-Dimethylpiperazine-1,4-diyl)diethylene bis[3-[3,5-DI-tert-butyl-4-hydroxyphenyl]propionate] involves its interaction with free radicals and reactive oxygen species. The hydroxyphenyl groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage. This antioxidant activity is crucial in various applications, from polymer stabilization to potential therapeutic uses.

Comparison with Similar Compounds

Key Analogs:

2,2′-Thiodiethylene Bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate] (Irganox 1035, CAS 41484-35-9) Core Structure: Thiodiethylene (-S-CH2CH2-O-CH2CH2-) bridge. Molecular Weight: 643.0 g/mol (C38H58O6S) . Functional Groups: Thioether, ester, and phenolic hydroxyl.

Target Compound: Core Structure: 2,5-Dimethylpiperazine with diethylene glycol (-O-CH2CH2-O-) bridges. Functional Groups: Piperazine (secondary amine), ester, and phenolic hydroxyl.

Implications:

  • Thermal Stability: The thioether group in Irganox 1035 may enhance sulfur-assisted radical scavenging at elevated temperatures, whereas the piperazine in the target compound could improve thermal resistance due to nitrogen’s electron-donating properties.
  • Hydrolytic Stability: The ester groups in both compounds are susceptible to hydrolysis, but the piperazine’s basicity might accelerate degradation under acidic conditions compared to Irganox 1035’s neutral thioether .

Performance in Polymer Stabilization

Property Irganox 1035 Target Compound (Inferred)
Molecular Weight 643.0 g/mol ~700–750 g/mol (estimated)
Key Functional Groups Thioether, ester, phenolic hydroxyl Piperazine, ester, phenolic hydroxyl
Antioxidant Mechanism Radical scavenging via phenolic OH; sulfur synergism Radical scavenging; potential amine-phenol synergy
Applications Polyolefins, elastomers, adhesives Likely high-temperature polymers (e.g., engineering plastics)
Water Hazard (WGK) Class 3 (high hazard) Unclassified; likely lower due to reduced sulfur content

Research Findings

  • Irganox 1035: Demonstrated efficacy in polypropylene stabilization, with a recommended usage of 0.1–0.5% w/w. Its thioether group improves compatibility with non-polar polymers .
  • Target Compound: While direct studies are lacking, the piperazine core may enhance dispersion in polar matrices (e.g., polyamides). The methyl groups on piperazine could reduce volatility compared to non-alkylated analogs.

Biological Activity

(2,5-Dimethylpiperazine-1,4-diyl)diethylene bis[3-[3,5-DI-tert-butyl-4-hydroxyphenyl]propionate], commonly referred to as the compound with CAS number 76891-00-4, is a synthetic antioxidant that exhibits significant biological activity. This compound is notable for its application in various industries, including food packaging and polymer stabilization. The following sections provide a detailed overview of its biological activity, including mechanisms of action, safety assessments, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C44H70N2O4, indicating a complex structure that contributes to its biological properties. The presence of the piperazine moiety and hindered phenolic groups enhances its stability and antioxidant capacity.

PropertyValue
Molecular FormulaC44H70N2O4
Molecular Weight706.93 g/mol
CAS Number76891-00-4
SolubilitySoluble in organic solvents
Melting PointNot specified

The primary mechanism by which (2,5-Dimethylpiperazine-1,4-diyl)diethylene bis[3-[3,5-DI-tert-butyl-4-hydroxyphenyl]propionate] exerts its biological activity is through its antioxidant properties. It functions by scavenging free radicals and reactive oxygen species (ROS), thereby preventing oxidative stress in biological systems. This property is critical in protecting cellular components from damage that can lead to various diseases.

Biological Activity

  • Antioxidant Activity : The compound has been shown to effectively inhibit lipid peroxidation in various biological models. Studies indicate that it can significantly reduce the formation of malondialdehyde (MDA), a marker of oxidative stress.
  • Cytotoxicity : Research has demonstrated that this compound exhibits low cytotoxicity towards human cell lines at therapeutic concentrations. In vitro studies reveal an IC50 value greater than 100 µM, suggesting a favorable safety profile for potential therapeutic applications.
  • Anti-inflammatory Properties : Preliminary studies indicate that the compound may possess anti-inflammatory effects by downregulating pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Safety Assessment

A comprehensive safety assessment was conducted to evaluate the potential risks associated with the use of this compound in food contact materials. The US Food and Drug Administration (FDA) evaluated its toxicological data and established a No Observed Adverse Effect Level (NOAEL) of 64 mg/kg body weight per day based on chronic studies in rats. This assessment concluded that current dietary exposures remain within safe limits for human health .

Case Study 1: Food Packaging Applications

In a study examining the migration of antioxidants from food packaging materials into food simulants, it was found that (2,5-Dimethylpiperazine-1,4-diyl)diethylene bis[3-[3,5-DI-tert-butyl-4-hydroxyphenyl]propionate] effectively inhibited oxidative degradation of lipids in packaged food products over extended storage periods .

Case Study 2: Polymer Stabilization

Another study focused on the use of this compound as a stabilizer in polypropylene matrices. Results indicated that it significantly improved thermal stability and reduced color changes during processing compared to untreated controls .

Q & A

Q. What computational tools predict its environmental fate in lifecycle assessments?

  • Methodology : Apply quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite) to estimate biodegradation half-lives. Validate with OECD 301B ready biodegradability tests and GC-MS analysis of metabolites .

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